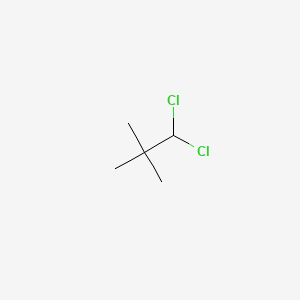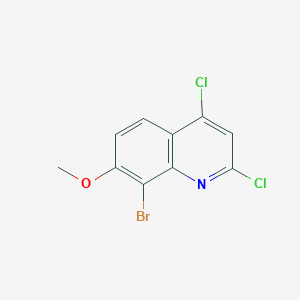
8-Bromo-2,4-dichloro-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloro-7-methoxyquinoline typically involves the bromination of 2,4-dichloro-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring . The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
8-Bromo-2,4-dichloro-7-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-2,4-Dichloroquinazoline: Similar in structure but with a quinazoline ring instead of quinoline.
8-Chloro-2,4-dichloro-7-methoxyquinoline: Similar but with a chlorine atom instead of bromine.
8-Bromo-2,4-dichloro-7-hydroxyquinoline: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
8-Bromo-2,4-dichloro-7-methoxyquinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1254256-54-6 |
|---|---|
Fórmula molecular |
C10H6BrCl2NO |
Peso molecular |
306.97 g/mol |
Nombre IUPAC |
8-bromo-2,4-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3 |
Clave InChI |
VTUOWSJJIRXSJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
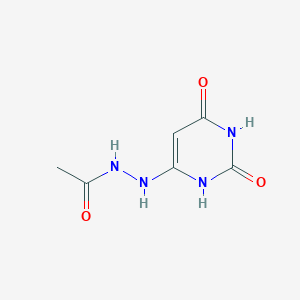

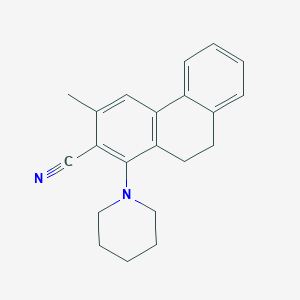
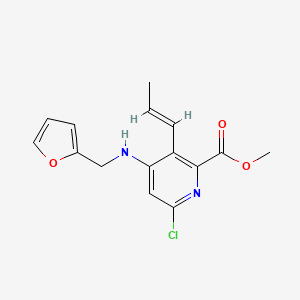
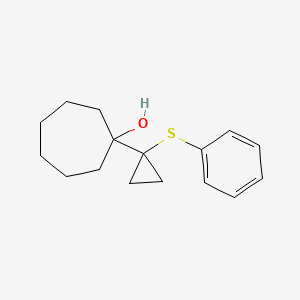
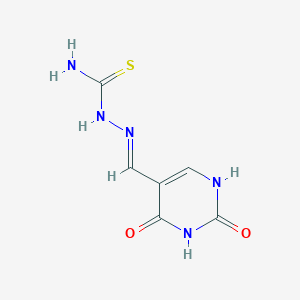
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
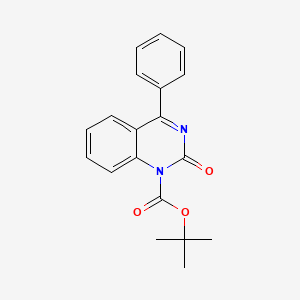
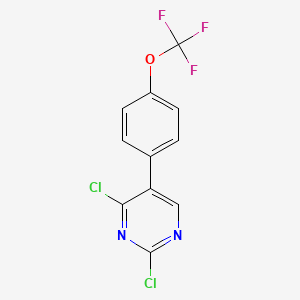
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
